molecular formula C8H6IN B3143285 2-Iodo-6-methylbenzonitrile CAS No. 52107-69-4

2-Iodo-6-methylbenzonitrile

Cat. No. B3143285
CAS RN: 52107-69-4
M. Wt: 243.04 g/mol
InChI Key: LEINJSWHIYDUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-methylbenzonitrile is a chemical compound with the molecular formula C8H6IN. It has a molecular weight of 243.04400 .


Synthesis Analysis

The synthesis of 2-Iodo-6-methylbenzonitrile involves the use of o-Tolunitrile . The literature references for the synthesis include works by Du, Bingnan; Jiang, Xiaoqing; Sun, Peipei in the Journal of Organic Chemistry, 2013 and Gore, P.H. et al. in the Journal of the Chemical Society, Perkin Transactions 1: Organic and Bio-Organic Chemistry (1972-1999), 1973 .


Molecular Structure Analysis

The molecular structure of 2-Iodo-6-methylbenzonitrile consists of an iodine atom attached to the second carbon of a benzene ring, with a methyl group attached to the sixth carbon and a nitrile group attached to the first carbon .


Physical And Chemical Properties Analysis

2-Iodo-6-methylbenzonitrile has a density of 1.789g/cm3. It has a boiling point of 296.64ºC at 760 mmHg. The flash point is 133.204ºC .

Scientific Research Applications

Thermochemical Properties

  • Benchmark Thermochemistry: The study of gas-phase enthalpies of formation and vaporization enthalpies of methylbenzonitriles, including derivatives like 2-Iodo-6-methylbenzonitrile, provides insights into their thermochemical properties. These studies are essential for understanding the interaction between functional groups and estimating thermochemical properties for methyl and cyano substituted benzenes (Zaitseva et al., 2015).

Vibrational Spectroscopy

  • Vibrational Spectrum Analysis: Investigations into the Raman and infrared spectra of methylbenzonitrile derivatives, including the vibrational modes and thermodynamic functions, contribute to our understanding of their molecular structure and behavior (Chatterjee et al., 1978).

Synthesis and Chemical Reactions

  • Carbopalladation of Nitriles: 2-Iodo-6-methylbenzonitrile undergoes palladium-catalyzed annulation, providing a pathway to synthesize complex organic structures like diarylindenones and polycyclic aromatic ketones. This process highlights its role in organic synthesis and pharmaceutical applications (Pletnev et al., 2002).

Corrosion Inhibition

  • Green Corrosion Inhibitor: Derivatives of 2-aminobenzene-1,3-dicarbonitrile, a related compound, have been explored as corrosion inhibitors for metals like mild steel, demonstrating their potential in industrial applications (Verma et al., 2015).

Quantum Mechanics and Kinetics

  • Quantum-Mechanical and Kinetic Study: The study of reactions involving 2-amino-1-methylbenzimidazole, a structurally similar compound, in various phases, provides insights into the quantum mechanics and kinetics of these types of compounds (Melo et al., 2006).

Phototransposition Reactions

  • Photochemical Studies: The phototransposition reactions of methylbenzonitrile derivatives, including isomerization processes, are essential for understanding their behavior under light and potential applications in photochemistry (MacLeod et al., 1998).

Molecular Geometry and Spectroscopy

  • Geometrical Structure Analysis: Studies on the equilibrium geometric structure, vibrational spectra, andthermodynamic properties of molecules like 5-fluoro-2-methylbenzonitrile, which is structurally related to 2-Iodo-6-methylbenzonitrile, help in understanding their electronic transitions and molecular interactions (Ajaypraveenkumar et al., 2017).

Crystallography and Molecular Interactions

  • Substitution Effects on Crystal Packings: Research on the influence of iodine on crystal packing of iodo-substituted benzonitriles, including studies on 2-Iodo-6-methylbenzonitrile, sheds light on how substitution affects molecular interactions and structural properties (Merz, 2006).

Synthetic Methodologies

  • A New Synthesis Approach: Developing new methods for synthesizing derivatives of benzonitrile, like 4-hydroxy-3-iodo-5-nitrobenzonitrile, expands the range of potential applications and accessibility of these compounds (Hai-shuang, 2003).

Pharmaceutical Relevance

  • Palladium-Catalyzed Tandem Processes: The ability of 2-aminobenzonitriles to undergo palladium-catalyzed tandem processes to form compounds like quinazolines demonstrates their significance in drug development and synthetic chemistry (Hu et al., 2018).

properties

IUPAC Name

2-iodo-6-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEINJSWHIYDUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309875
Record name 2-Iodo-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methylbenzonitrile

CAS RN

52107-69-4
Record name 2-Iodo-6-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52107-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-6-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-6-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Iodo-6-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Iodo-6-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Iodo-6-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Iodo-6-methylbenzonitrile
Reactant of Route 6
2-Iodo-6-methylbenzonitrile

Citations

For This Compound
1
Citations
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… However steric hindrance was presumably the reason that hydrolysis with alkali of 2-iodo-6methylbenzonitrile proceeded only as far as the amide stage. …
Number of citations: 15 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.